
1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone is a chemical compound with the molecular formula C10H21NO2Si and a molecular weight of 215.36 g/mol . This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure. The presence of the dimethylsilyl and hydroxymethyl groups in its structure makes it a unique and versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azetidinone and tert-butyl(dimethyl)silyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The azetidinone is reacted with tert-butyl(dimethyl)silyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography to obtain pure 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone.
Analyse Des Réactions Chimiques
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Applications De Recherche Scientifique
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or modifying their function.
Comparaison Avec Des Composés Similaires
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone can be compared with other similar compounds:
Similar Compounds: Other azetidinones, such as 3-hydroxy-2-azetidinone and 1-(trimethylsilyl)-3-(hydroxymethyl)-2-azetidinone.
Propriétés
Formule moléculaire |
C10H21NO2Si |
|---|---|
Poids moléculaire |
215.36 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]-3-(hydroxymethyl)azetidin-2-one |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)11-6-8(7-12)9(11)13/h8,12H,6-7H2,1-5H3 |
Clé InChI |
ZGCIPJLCVXEPMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)N1CC(C1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)
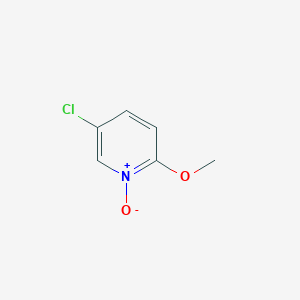
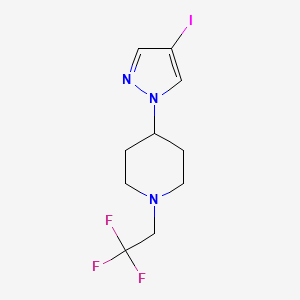
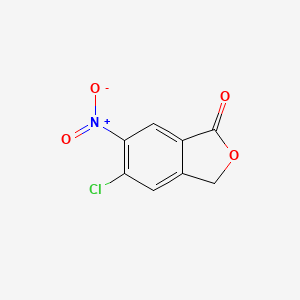
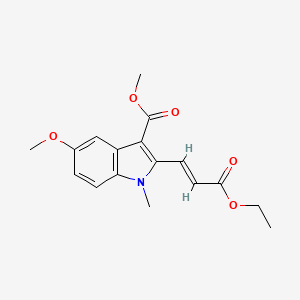
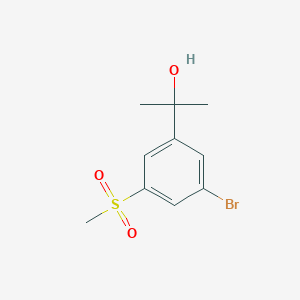
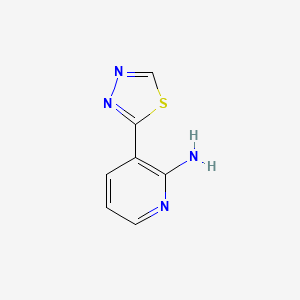
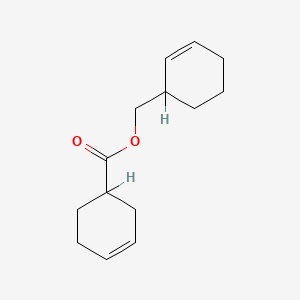
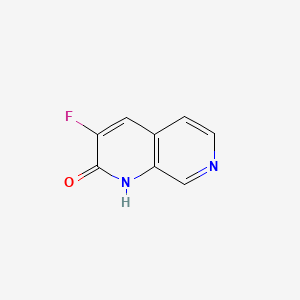
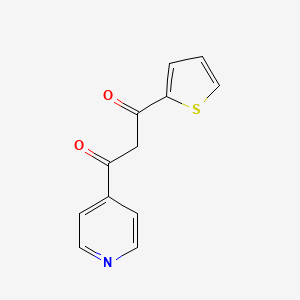
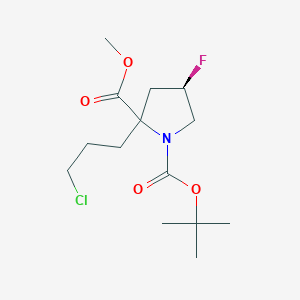
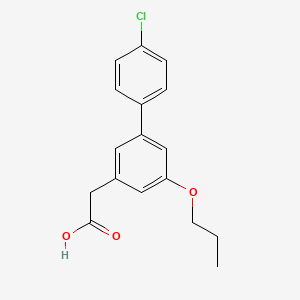
![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)

